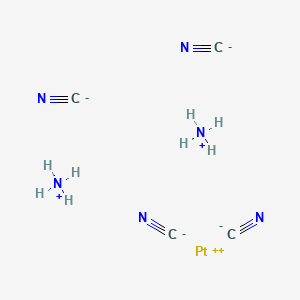
Ammonium platinous cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium platinous cyanide is a chemical compound with the formula (NH₄)₂[Pt(CN)₄]. It is known for its unique properties and applications in various fields, including chemistry and industry. This compound is a coordination complex of platinum and cyanide ions, and it is often used in research and industrial processes due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium platinous cyanide can be synthesized through several methods. One common method involves the reaction of platinum(II) chloride with ammonium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PtCl}_2 + 2 \text{NH}_4\text{CN} \rightarrow (NH₄)₂[Pt(CN)₄] + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled environments to ensure the quality and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium platinous cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to yield platinum metal or other lower oxidation state complexes.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like chloride, bromide, or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce elemental platinum.
Wissenschaftliche Forschungsanwendungen
Ammonium platinous cyanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Industry: It is used in electroplating and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which ammonium platinous cyanide exerts its effects involves the interaction of the cyanide ligands with various molecular targets. The cyanide ions can bind to metal centers, altering their reactivity and stability. In biological systems, cyanide can inhibit enzymes by binding to the iron in cytochrome c oxidase, disrupting cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium cyanide (KCN): A highly toxic compound used in gold mining and electroplating.
Sodium cyanide (NaCN): Similar to potassium cyanide, used in industrial processes.
Platinum(II) cyanide (Pt(CN)₂): Another platinum-cyanide complex with different properties and applications.
Uniqueness
Ammonium platinous cyanide is unique due to its specific coordination structure and the presence of ammonium ions. This gives it distinct properties compared to other cyanide compounds, such as enhanced stability and reactivity in certain reactions.
Eigenschaften
CAS-Nummer |
562-79-8 |
|---|---|
Molekularformel |
C4H8N6Pt |
Molekulargewicht |
335.23 g/mol |
IUPAC-Name |
diazanium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.2H3N.Pt/c4*1-2;;;/h;;;;2*1H3;/q4*-1;;;+2/p+2 |
InChI-Schlüssel |
YRFLKRFQCOXILO-UHFFFAOYSA-P |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



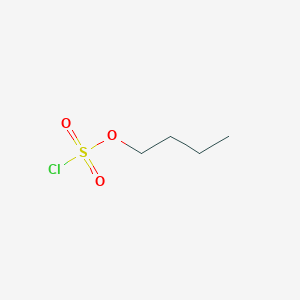
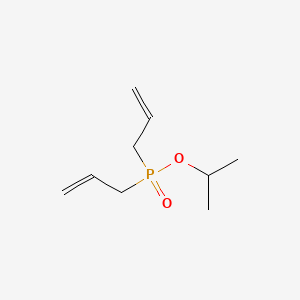
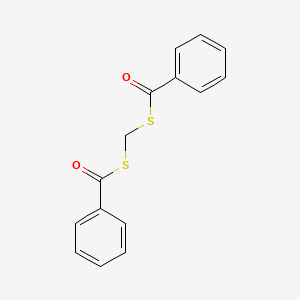

![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
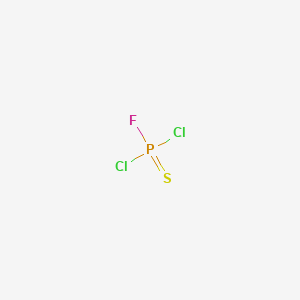
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
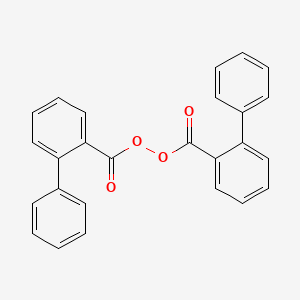


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)

